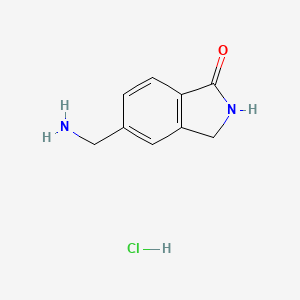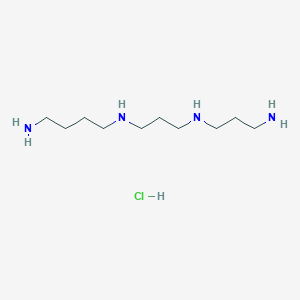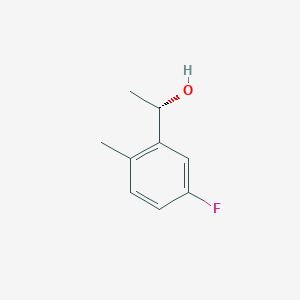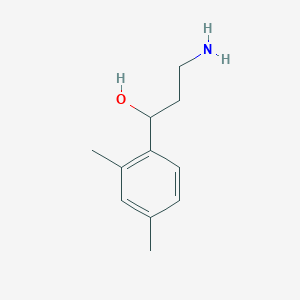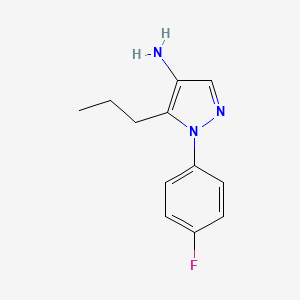
1-(4-Fluorophenyl)-5-propylpyrazol-4-amine
Overview
Description
1-(4-Fluorophenyl)-5-propylpyrazol-4-amine is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Unsymmetrical Substitution and Chromium Complexes
A study by Latreche et al. (2010) explored the synthesis of unsymmetrically substituted triazacyclohexanes, resembling 1-(4-Fluorophenyl)-5-propylpyrazol-4-amine in structure, focusing on their reaction with chromium to form complexes. This research provides insights into the potential for creating new compounds with unique properties through selective crystallization and complexation reactions, showcasing the versatility of fluorophenyl-based compounds in coordination chemistry (Latreche et al., 2010).
Antitumor Properties of Amino Acid Prodrugs
Bradshaw et al. (2002) investigated novel antitumor properties of amino acid prodrugs of benzothiazoles, highlighting the enhancement of water solubility and chemical stability through amino acid conjugation. This study emphasizes the therapeutic potential of fluorophenyl-based compounds, especially in improving the pharmacological profiles of antitumor agents (Bradshaw et al., 2002).
Synthesis and Biological Activity of Schiff and Mannich Bases
Research by Karthikeyan et al. (2006) on synthesizing Schiff and Mannich bases bearing a dichloro-5-fluorophenyl moiety underscores the antimicrobial potential of these compounds. This work illustrates the broader applications of fluorophenyl derivatives in developing new antimicrobial agents (Karthikeyan et al., 2006).
Electrophilic Amination and Fluorine Atom Removal
A study by Bombek et al. (2004) on the electrophilic amination of fluorophenols reveals a method for the complete removal of the fluorine atom, demonstrating the reactivity and modification potential of fluorophenyl compounds under certain conditions (Bombek et al., 2004).
Radiolabeling of Amines for PET
Oh et al. (2000) discussed the use of fluoropropylating agents for radiolabeling amines in PET radiopharmaceuticals, showcasing the importance of fluorophenyl derivatives in diagnostic imaging. This application is particularly relevant for the development of new imaging agents with improved specificity and sensitivity (Oh et al., 2000).
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-propylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-3-12-11(14)8-15-16(12)10-6-4-9(13)5-7-10/h4-8H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUWBCSXAAOBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


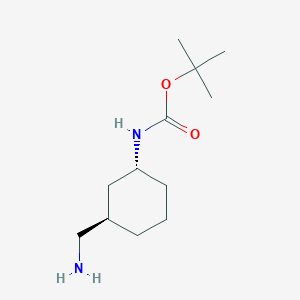
![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)
